

Spectroscopic Profile of 2,2-Dimethyl-1-phenylbutan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-1-phenylbutan-1-one

Cat. No.: B1350671

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-1-phenylbutan-1-one**, also known as 2,2-Dimethylbutyrophenone. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Data Presentation

The following tables summarize the predicted and known spectroscopic data for **2,2-Dimethyl-1-phenylbutan-1-one**. Due to the limited availability of experimentally derived spectra for this specific molecule, the Nuclear Magnetic Resonance (NMR) data is predicted based on the known values of the closely related compound, 2,2-dimethyl-1-phenylpropan-1-one. Infrared (IR) and Ultraviolet-Visible (UV-Vis) data are based on characteristic absorption values for the functional groups present.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.70	Multiplet	2H	Aromatic (ortho-protons)
~ 7.45	Multiplet	3H	Aromatic (meta- and para-protons)
~ 1.70	Quartet	2H	-CH ₂ -
~ 1.30	Singlet	6H	-C(CH ₃) ₂ -
~ 0.85	Triplet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 209	C=O (Ketone)
~ 138	Aromatic (quaternary)
~ 131	Aromatic (para-CH)
~ 128	Aromatic (ortho-CH)
~ 128	Aromatic (meta-CH)
~ 45	-C(CH ₃) ₂ -
~ 35	-CH ₂ -
~ 26	-C(CH ₃) ₂ -
~ 8	-CH ₃

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum of **2,2-Dimethyl-1-phenylbutan-1-one** is reported to have been obtained from a film from acetone on KBr. The expected characteristic absorption bands are as follows:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3060	Medium	Aromatic C-H stretch
~ 2970	Strong	Aliphatic C-H stretch
~ 1685	Strong	C=O stretch (Aryl ketone)
~ 1600, 1450	Medium-Strong	Aromatic C=C stretch
~ 1280	Medium	C-C stretch
~ 700	Strong	Aromatic C-H bend (out-of-plane)

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of **2,2-Dimethyl-1-phenylbutan-1-one** is expected to show absorptions characteristic of a benzoyl chromophore.

λ_{max} (nm)	Transition	Solvent
~ 240	$\pi \rightarrow \pi$	Ethanol
~ 280	$n \rightarrow \pi$	Ethanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-20 mg of **2,2-Dimethyl-1-phenylbutan-1-one** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The solution is then transferred to a 5 mm NMR tube.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming. For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom.
- **Data Processing:** The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is commonly used. A few milligrams of **2,2-Dimethyl-1-phenylbutan-1-one** are ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., acetone), applying the solution to a KBr plate, and allowing the solvent to evaporate.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

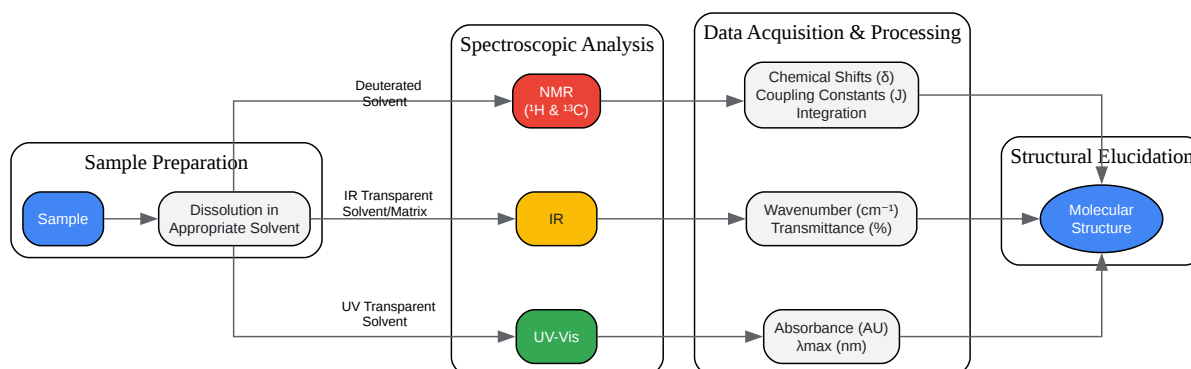
- **Sample Preparation:** A dilute solution of **2,2-Dimethyl-1-phenylbutan-1-one** is prepared using a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to

ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used for the analysis.
- **Data Acquisition:** A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path. The spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).
- **Data Processing:** The instrument records the absorbance of the sample as a function of wavelength. The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,2-Dimethyl-1-phenylbutan-1-one**.



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General workflow for spectroscopic analysis.

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